molecular formula C7H14O<br>(CH3CH2CH2)2CO<br>C7H14O B092745 4-Heptanone CAS No. 123-19-3

4-Heptanone

Cat. No. B092745
CAS RN: 123-19-3
M. Wt: 114.19 g/mol
InChI Key: HCFAJYNVAYBARA-UHFFFAOYSA-N
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Description

4-Heptanone is a ketone compound that has been identified in various biological and environmental contexts. It is a common volatile constituent of human urine and is thought to arise from the beta-oxidation of 2-ethylhexanoic acid (EHA), a compound derived from plasticisers . This ketone has also been found in the mandibular glands of Pogonomyrmex ants, where it appears to function as an alarm pheromone . Additionally, 4-heptanone has been detected in the secretion from the scent glands of opilionids (a group of arachnids), where it serves as a defensive secretion against predators .

Synthesis Analysis

The synthesis of 4-heptanone has been explored in various studies. One method involves the catalyzed reaction of 1-butanol over base catalysts, with a CeO2/MgO catalyst showing good selectivity for 4-heptanone production . Another approach to synthesizing ketones, including 4-heptanone, is through the use of whole tissue from plants and oyster mushrooms, which allows for the creation of different stereoisomers of related ketones .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-heptanone is not detailed in the provided papers, related compounds such as 4-methyl-3-heptanone have been studied. The absolute configuration of 4-methyl-3-heptanone has been determined in the mandibular glands of virgin males and females of Atta sexdens rubropilosa, an ant species .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 4-heptanone, such as spiro[2.4]hepta-4,6-dienes, has been systematically surveyed. These studies examine the synthesis methods, characteristic features of reactivity, and principal chemical reactions of these compounds . Although not directly about 4-heptanone, this research provides insight into the types of chemical reactions that ketones can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-heptanone can be inferred from its role as a marker in diabetes mellitus. It is part of a group of beta-oxocarboxylic acids and ketones that are detectable in serum and urine using gas chromatography-mass spectrometry. The urinary excretion of total 4-heptanone is increased in diabetes mellitus, indicating its potential as a biomarker . Additionally, the separation of 4-heptanone from azeotropic mixtures using flash/distillation techniques has been explored, highlighting its stability and usefulness as an organic solvent .

Scientific Research Applications

  • Solvent in Paints and Coatings

    • Application : 4-Heptanone is used as a solvent in paints and coatings due to its low polarity . It provides excellent solvency and a fast evaporation rate .
    • Method : It is mixed with paint or coating materials to improve their application properties .
    • Outcome : The use of 4-Heptanone enhances the performance of paints and coatings, making them easier to apply and faster to dry .
  • Flavorings Preparation

    • Application : 4-Heptanone is involved in the preparation of flavorings . It’s often used in the flavor and fragrance industry .
    • Method : It is incorporated into cheese flavorings and fruit fragrances for cosmetics and personal care products .
    • Outcome : The distinctive fruity and cheese-like odor of 4-Heptanone enhances the sensory experience of various products .
  • Synthesis of Active Pharmaceutical Ingredients

    • Application : 4-Heptanone is used as an intermediate in the synthesis of active pharmaceutical ingredients .
    • Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical ingredient being synthesized .
    • Outcome : The use of 4-Heptanone in this context contributes to the production of various pharmaceutical products .
  • Metabolite of the Plasticizer Di(2-ethylhexyl) Phthalate (DEHP) in Hemodialysis Patients

    • Application : 4-Heptanone has been identified as a metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP) in hemodialysis patients .
    • Method : In a study, plasma samples from 50 patients on hemodialysis and 50 controls were analyzed .
    • Outcome : The study found that 4-Heptanone concentrations were significantly elevated in plasma from hemodialysis patients compared with controls .
  • Production of Biofuels and Pharmaceuticals

    • Application : The solvent properties of 4-Heptanone are being further explored for potential applications in novel areas such as the production of biofuels and pharmaceuticals .
    • Method : The specific methods of application or experimental procedures would depend on the particular biofuel or pharmaceutical product being synthesized .
    • Outcome : The use of 4-Heptanone in this context could contribute to the production of various biofuels and pharmaceutical products .
  • Quantitative Analysis in Urine Samples

    • Application : 4-Heptanone has been used in the quantitative analysis of urine samples by gas chromatography-mass spectrometry .
    • Method : In this method, urine samples are analyzed using gas chromatography-mass spectrometry to detect the presence of 4-Heptanone .
    • Outcome : This allows for the detection and quantification of 4-Heptanone in urine samples, which can be useful in various research and clinical contexts .
  • Evaluation of Enantioselectivity and Catalytic Ability

    • Application : 4-Heptanone has been used to evaluate the enantioselectivity and catalytic ability of the 4-hydroxyacetophenone monooxygenase from Pseudomonas fluorescens ACB .
    • Method : In this method, the enzyme 4-hydroxyacetophenone monooxygenase is exposed to 4-Heptanone, and its enantioselectivity and catalytic ability are evaluated .
    • Outcome : This can provide valuable information about the properties and functions of the enzyme .
  • Synthesis of 3-propylthio-4-heptanol

    • Application : 4-Heptanone is used in the synthesis of 3-propylthio-4-heptanol . This compound has found use as a flavor augmenting or enhancing composition in foodstuffs .
    • Method : The specific method involves the ketonization of 4-Heptanone, involving the pyrolysis of iron (II) butyrate .
    • Outcome : The resulting 3-propylthio-4-heptanol can be used to enhance the flavor of various food products .
  • Production of Biofuels and Pharmaceuticals

    • Application : The solvent properties of 4-Heptanone are being further explored for potential applications in novel areas such as the production of biofuels and pharmaceuticals .
    • Method : The specific methods of application or experimental procedures would depend on the particular biofuel or pharmaceutical product being synthesized .
    • Outcome : The use of 4-Heptanone in this context could contribute to the production of various biofuels and pharmaceutical products .

Safety And Hazards

4-Heptanone is combustible . It may be harmful if swallowed or in contact with skin . It causes mild skin irritation and eye irritation . Harmful if inhaled . Inhalation or contact with material may irritate or burn skin and eyes . Fire may produce irritating, corrosive and/or toxic gases . Vapors may cause dizziness or suffocation .

properties

IUPAC Name

heptan-4-one
Source PubChem
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InChI

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HCFAJYNVAYBARA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O, Array
Record name DIPROPYL KETONE
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DSSTOX Substance ID

DTXSID6047650
Record name 4-Heptanone
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Molecular Weight

114.19 g/mol
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Physical Description

Dipropyl ketone appears as a colorless liquid with a pleasant odor. Insoluble in water and less dense than water. Flash point 120 °F. Toxic by inhalation. A skin irritant. Used to make flavorings and as a solvent., Liquid, Colorless liquid with a pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pungent, powerful, ethereal, fruity odour, Colorless liquid with a pleasant odor.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

291 °F at 760 mmHg (NIOSH, 2023), 144 °C, 144.00 to 145.00 °C. @ 760.00 mm Hg, 144-146 °C, 291 °F
Record name DIPROPYL KETONE
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Record name DIPROPYL KETONE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Flash Point

120 °F (NIOSH, 2023), 120 °F, 48.89 °C (closed cup), 49 °C
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name DIPROPYL KETONE
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0242.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

Insoluble (NIOSH, 2023), Miscible with ethanol, ethyl ether; very soluble in ligroin, Soluble in carbon tetrachloride, In water, 3.19X10+3 mg/L at 25 °C, 3.2 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, insoluble in water; soluble in alcohol and ether, Insoluble
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Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0242.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.82 (NIOSH, 2023) - Less dense than water; will float, 0.8174 g/cu cm at 20 °C, Bulk density: 6.79 lb/gal at 20 °C, Relative density (water = 1): 0.8, 0.814-0.817 (20°), 0.82
Record name DIPROPYL KETONE
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Record name Dipropyl ketone
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/393/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name DIPROPYL KETONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/174
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dipropyl ketone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0242.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.93 (Air = 1), Relative vapor density (air = 1): 3.9
Record name Dipropyl ketone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7908
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPROPYL KETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Vapor Pressure

5 mmHg (NIOSH, 2023), 5.2 [mmHg], 5.2 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.7, 5 mmHg
Record name DIPROPYL KETONE
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Product Name

4-Heptanone

Color/Form

Stable, colorless liquid

CAS RN

123-19-3
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Melting Point

-27 °F (NIOSH, 2023), -33 °C, -34 °C, -27 °F
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Synthesis routes and methods

Procedure details

U.S. Pat. No. 2,088,018 describes the preparation of secondary alcohols by simple aldol condensation of aldehydes, namely 2-ethylhexaldehyde and butyraldehyde, onto ketones, namely methyl ethyl ketone, methyl amyl ketone, methyl isobutyl ketone, butylideneacetone, dipropyl ketone and methylheptanone, and the subsequent hydrogenation of the condensation products to give the saturated secondary alcohol. The aldol condensation of 2-ethylhexaldehyde onto methyl ethyl ketone and the hydrogenation of the condensation product to give 6-ethyl-3-decanol, and the subsequent sulfation thereof is described, inter alia. The use of the sulfate as surfactant is not mentioned.
[Compound]
Name
secondary alcohols
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aldehydes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
5,100
Citations
HG Wahl, Q Hong, S Hildenbrand… - Nephrology dialysis …, 2004 - academic.oup.com
… As 4-heptanone was found to be a DEHP metabolite in rats [12] and diabetic and … have increased 4-heptanone levels [14,16], we set up these studies to clarify the origin of 4-heptanone. …
Number of citations: 45 academic.oup.com
N Plint, D Ghavalas, T Vally, VD Sokolovski, NJ Coville - Catalysis today, 1999 - Elsevier
… of small amounts of 4-heptanone. Further studies revealed that … The optimum conditions for 4-heptanone yield (25.5%) and … the symmetrical ketone 4-heptanone and CO 2 is proposed. …
Number of citations: 35 www.sciencedirect.com
V Walker, GA Mills - Clinica chimica acta, 2001 - Elsevier
… 4-Heptanone is a common volatile constituent of human urine and is of … 4-heptanone of seven plasticiser samples were around 30–175-fold higher than normal samples. 4-Heptanone …
Number of citations: 56 www.sciencedirect.com
R Atkinson, SM Aschmann - International journal of chemical …, 1995 - Wiley Online Library
… The acetone yield from 2,6-dimethyl-4-heptanone … 2,6-dimethyl-4-heptanone. The possible reaction mechanisms are … (O) (CH3)z alkoxy radical formed from 2,6-dimethyl-4-heptanone. …
Number of citations: 27 onlinelibrary.wiley.com
JT Cripwell, CE Schwarz, AJ Burger - Journal of Chemical & …, 2015 - ACS Publications
Vapor–liquid equilibrium (VLE) data were measured for the nine ketone/alkane pairs comprising one of 2-heptanone, 3-heptanone, and 4-heptanone with n-octane, n-nonane, and n-…
Number of citations: 19 pubs.acs.org
CJ Den Otter, T Tchicaya… - International Journal of …, 1988 - cambridge.org
… odour of various concentrations of acetone, 4-heptanone, 3-nonanone and l-… < 4-heptanone < 3-nonanone < l-octen-3-ol. Amounts of acetone 10M04 times greater and of 4-heptanone …
Number of citations: 38 www.cambridge.org
HM Liebich - Journal of Chromatography B: Biomedical Sciences …, 1983 - Elsevier
… On the other hand, we observed that two other ketonic substances, 4-heptanone and its … This paper describes mainly the results of a broad study on the urinary total 4-heptanone (…
Number of citations: 22 www.sciencedirect.com
S Wang, Y Dai, H Qi, Y Hou, W Zhang, Z Zhu… - Separation and …, 2020 - Elsevier
… 4-heptanone and 2-Pentanone are promising organic solvents due to their high … 4-heptanone and 2-Pentanone, the vapour-liquid equilibrium experiment is measured for 4-heptanone …
Number of citations: 7 www.sciencedirect.com
FM Dayrit, MR Niñonuevo - Food additives and contaminants, 2004 - Taylor & Francis
… MS analysis of the parent ion of the 4-heptanone dioxolane derivative of 3-MCPD was carried … Exact mass determination of the base peak of the 4-heptanone dioxolane derivative was …
Number of citations: 39 www.tandfonline.com
KM Bone, WD Hibbert - Analytica Chimica Acta, 1979 - Elsevier
… 2,6-DimethyI-4-heptanone is preferred to 4-methyl-2-pentanone as the solvent, and ammonium pyrrolidinedithiocarbamate to sodium diethyl-dithiocarbamate as the extractant except …
Number of citations: 69 www.sciencedirect.com

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